

Side-by-side comparison of CY5.5-COOH chloride and Atto 647N

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CY5.5-COOH chloride

Cat. No.: B8058614

[Get Quote](#)

Side-by-Side Comparison: CY5.5-COOH chloride vs. Atto 647N

A detailed guide for researchers, scientists, and drug development professionals evaluating far-red fluorescent dyes for labeling and detection applications.

This guide provides an objective comparison of two popular far-red fluorescent dyes: **CY5.5-COOH chloride** and Atto 647N. We will delve into their photophysical properties, conjugation chemistry, and performance characteristics, supported by experimental protocols and data, to help you select the optimal dye for your research needs.

Overview of Photophysical Properties

Both CY5.5 and Atto 647N are spectrally similar to Cy5® and Alexa Fluor® 647, making them compatible with common laser lines (e.g., 633 nm, 647 nm) and filter sets. However, they belong to different dye families—Cyanine and Rhodamine, respectively—which results in key differences in performance. Atto 647N, a rhodamine-based dye, is characterized by high photostability and brightness.^{[1][2][3]} CY5.5, a cyanine dye, is known for its high molar extinction coefficient.^{[4][5]}

The following table summarizes the core photophysical properties of each dye.

Property	CY5.5-COOH chloride	Atto 647N
Excitation Maximum (λ_{ex})	~673-688 nm [5][6][7]	~644-649 nm [8][9][10]
Emission Maximum (λ_{em})	~707-710 nm [5][6][11][12]	~666-669 nm [1][8]
Molar Extinction Coefficient (ϵ)	~209,000 M ⁻¹ cm ⁻¹ [5][6]	~150,000 - 187,000 M ⁻¹ cm ⁻¹ [8][9][10][13]
Fluorescence Quantum Yield (Φ)	~0.2 - 0.3 [5][6]	~0.65 [3][8]
Molecular Weight (MW)	~619.3 g/mol [5]	~771 - 839.2 g/mol [8][9]
Dye Family	Cyanine	Rhodamine [1]

Performance Comparison: Brightness & Photostability

Brightness, a critical factor for sensitivity in fluorescence applications, is proportional to the product of the molar extinction coefficient and the fluorescence quantum yield ($\epsilon \times \Phi$).

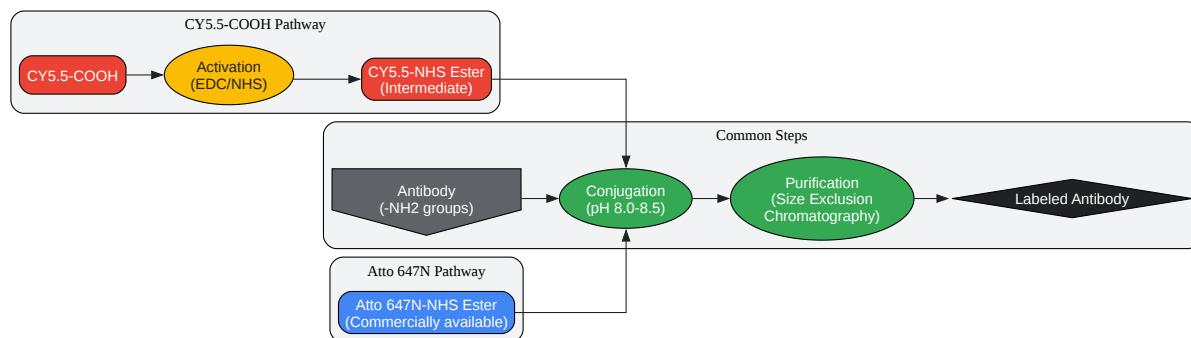
- CY5.5-COOH: $\sim 209,000 \times 0.2 = 41,800$
- Atto 647N: $\sim 150,000 \times 0.65 = 97,500$

Based on these values, Atto 647N is significantly brighter than CY5.5 in aqueous solutions. ATTO-TEC states that Atto 647N fluoresces twice as strongly as Cy5 in aqueous solutions. [3]

Photostability is another crucial parameter, especially for applications requiring long exposure times, such as super-resolution microscopy.

- CY5.5 (Cyanine Dyes): Cyanine dyes, including CY5.5, are known to be susceptible to photobleaching and degradation by atmospheric ozone, which can be a limitation in microarray applications. [1][14][15]
- Atto 647N: As a rhodamine derivative, Atto 647N exhibits high thermal and photostability. [1][2][14][16] It is also exceptionally stable against atmospheric ozone, lasting up to 100 times longer than cyanine dyes like Cy5 under identical ozone exposure conditions. [14][15] This

makes Atto 647N highly suitable for demanding applications like single-molecule detection and high-resolution microscopy (STED, SIM).[2][14]


Conjugation Chemistry and Experimental Workflow

The primary difference in application between **CY5.5-COOH chloride** and the commonly available Atto 647N lies in their reactive groups. CY5.5-COOH possesses a carboxylic acid, which requires activation to react with primary amines (e.g., lysine residues) on proteins. In contrast, Atto 647N is typically sold as an N-hydroxysuccinimidyl (NHS) ester, which can directly react with amines.

This leads to different experimental workflows for antibody conjugation.

Diagram: Antibody Conjugation Workflows

The following diagram illustrates the distinct chemical pathways for conjugating CY5.5-COOH and Atto 647N-NHS ester to an antibody.

[Click to download full resolution via product page](#)

Caption: Comparative workflows for antibody labeling.

Experimental Protocols

Protocol 1: Antibody Labeling with CY5.5-COOH (Two-Step)

This protocol involves the activation of the carboxylic acid group to an NHS ester using EDC and NHS, followed by conjugation to the antibody.[17][18]

Materials:

- **CY5.5-COOH chloride**
- Antibody (in amine-free buffer, e.g., PBS) at 2-5 mg/mL
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5[19][20]
- Purification column (e.g., Sephadex G-25)

Procedure:

- Dye Activation:
 - Dissolve CY5.5-COOH, EDC, and NHS in anhydrous DMSO to a concentration of 10 mM each.
 - In a microcentrifuge tube, combine equal molar amounts of CY5.5-COOH, EDC, and NHS.
 - Incubate for 15-30 minutes at room temperature to form the CY5.5-NHS ester.
- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
 - Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer.[21][22]

- Conjugation:
 - Add the activated CY5.5-NHS ester solution to the antibody solution. A starting molar ratio of 10:1 (dye:antibody) is recommended.[[23](#)]
 - Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.[[19](#)][[22](#)][[24](#)]
- Purification:
 - Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS.[[21](#)][[24](#)]
 - Collect the first colored fraction, which contains the purified antibody-dye conjugate.
- Characterization:
 - Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~675 nm (for CY5.5).

Protocol 2: Antibody Labeling with Atto 647N-NHS Ester (One-Step)

This is a more direct protocol as the dye is already activated.[[19](#)][[20](#)][[24](#)]

Materials:

- Atto 647N-NHS ester
- Antibody (in amine-free buffer, e.g., PBS) at 2-5 mg/mL
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5[[19](#)][[20](#)]
- Purification column (e.g., Sephadex G-25)

Procedure:

- Dye Preparation:
 - Allow the vial of Atto 647N-NHS ester to warm to room temperature.
 - Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[20]
- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer.
 - Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer.[19][22]
- Conjugation:
 - Add the dye stock solution to the antibody solution dropwise while gently stirring. A dye-to-antibody molar ratio between 5:1 and 15:1 is typical.
 - Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[19][22]
- Purification:
 - Purify the conjugate using the same method described in Protocol 1.[21][24]
- Characterization:
 - Determine the DOL by measuring the absorbance at 280 nm (for protein) and ~644 nm (for Atto 647N).

Conclusion and Recommendations

The choice between CY5.5-COOH and Atto 647N depends heavily on the specific experimental requirements.

- Choose **CY5.5-COOH chloride** if:
 - You require a dye with a slightly more red-shifted emission profile (~710 nm).

- You have an established protocol for activating carboxylic acids and are looking for a potentially more cost-effective cyanine dye.
- Choose Atto 647N if:
 - High brightness and photostability are critical. This is the superior choice for single-molecule studies, super-resolution microscopy (STED, STORM), and assays requiring high sensitivity and resistance to photobleaching.[\[2\]](#)[\[14\]](#)
 - Reproducibility and ease of use are priorities. The direct-to-amine reactivity of the NHS ester simplifies the conjugation workflow.[\[21\]](#)[\[22\]](#)
 - The experiment involves exposure to air/ozone, such as in microarray applications.[\[14\]](#)[\[15\]](#)

For most applications, particularly demanding imaging techniques, Atto 647N offers a significant performance advantage due to its superior brightness and photostability. The simplified conjugation protocol of the NHS ester form is an additional benefit for achieving consistent and reliable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [aatbio.com](#) [[aatbio.com](#)]
- 2. [ATTO 647N | Products | Leica Microsystems](#) [[leica-microsystems.com](#)]
- 3. [leica-microsystems.com](#) [[leica-microsystems.com](#)]
- 4. [lumiprobe.com](#) [[lumiprobe.com](#)]
- 5. [Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm](#) [[broadpharm.com](#)]
- 6. [glenresearch.com](#) [[glenresearch.com](#)]
- 7. [metabion.com](#) [[metabion.com](#)]
- 8. [FluoroFinder](#) [[app.fluorofinder.com](#)]

- 9. sg.idtdna.com [sg.idtdna.com]
- 10. idtdna.com [idtdna.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. jenabioscience.com [jenabioscience.com]
- 14. genelink.com [genelink.com]
- 15. genelink.com [genelink.com]
- 16. metabion.com [metabion.com]
- 17. researchgate.net [researchgate.net]
- 18. Antibody conjugation to carboxyl-modified microspheres through N-hydroxysuccinimide chemistry for automated immunoassay applications: A general procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotium.com [biotium.com]
- 20. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 21. bocsci.com [bocsci.com]
- 22. NHS ester protocol for labeling proteins [abberior.rocks]
- 23. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 24. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [Side-by-side comparison of CY5.5-COOH chloride and Atto 647N]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8058614#side-by-side-comparison-of-cy5-5-cooh-chloride-and-atto-647n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com